Fragment-based drug discovery requires regioisomerically defined building blocks to avoid hit validation variability. 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) is a 2-aminopyrimidine scaffold with the aminomethyl at the 5-position, providing XLogP3 -1.3 for optimal solubility and minimal non-specific binding. Key advantages: (1) Defined regioisomer eliminates assay ambiguity vs. 2- or 4-substituted congeners; (2) Balanced logP supports aqueous solubility and membrane permeability; (3) Orthogonal 5-aminomethyl and 2-amino groups enable sequential protection for PROTAC linker chemistry. Sourced from multiple qualified vendors at 95-97% purity with full GHS documentation, ensuring supply chain resilience and EHS compliance.
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
CAS No.672324-80-0
Cat. No.B1290406
⚠ Attention: For research use only. Not for human or veterinary use.
5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0, molecular formula C₅H₈N₄, MW 124.14) is a heterocyclic small-molecule building block belonging to the 2-aminopyrimidine family . Its structure features a primary amine at the pyrimidine 2-position and an aminomethyl substituent at the 5-position, which provides a distinct regioisomeric identity among aminomethylpyrimidine congeners [1]. This compound appears in primary patent literature as a synthetic intermediate and is offered by multiple reputable chemical suppliers at purities typically ranging from 95% to 97% [2]. Unlike heavily elaborated drug-like 2-aminopyrimidine derivatives, this low-molecular-weight scaffold is primarily valued as a versatile starting material or fragment for medicinal chemistry and chemical biology campaigns rather than as a standalone bioactive entity with extensively documented pharmacology [3].
Workflow
Medicinal chemistry fragment library design
Selection Logic
Regioisomeric identity over molecular formula sourcing
Use Context
Synthetic intermediate with defined hazard profile
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23569319, 5-(Aminomethyl)pyrimidin-2-amine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23569319. Accessed April 2026. View Source
[3] Koroleva, E.V.; Gusak, K.N.; Ignatovich, Zh.V. Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 2010, 79, 720–746. View Source
Substituting 5-(aminomethyl)pyrimidin-2-amine with its 4-substituted or 2-substituted regioisomers without experimental validation introduces risk because the position of the aminomethyl group relative to the 2-amino anchoring point governs both computed physicochemical properties and supplier-verified purity and hazard profiles [1][2]. Although all three C₅H₈N₄ regioisomers share identical molecular weight and topological polar surface area, their computed XLogP3 values diverge (−1.3 for the 5- and 4-isomers vs. −1.6 for the 2-isomer), indicating differential lipophilicity that can affect fragment-screening hit rates, LogD-dependent assay behaviour, and salt-form selection [1][3]. Furthermore, vendor-reported purities, pricing tiers, and GHS classifications differ markedly across regioisomers, meaning that procurement based solely on molecular formula without confirming regioisomeric identity can lead to discrepancies in experimental reproducibility, import compliance, and total cost of ownership .
Target5-(Aminomethyl)pyrimidin-2-amine
Reported XLogP3 of −1.3 and a comprehensive GHS classification profile support predictable fragment behavior and EHS review.
Substitute4-(Aminomethyl) regioisomer
Identical computed lipophilicity, but supplier-reported density and GHS hazard profiles may differ, potentially altering dispensing accuracy and safety review.
Substitute2-(Aminomethyl) regioisomer
XLogP3 shifts by 0.3 log units, and limited catalog presence suggests procurement risks; assay interference profiles may diverge.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23569319, 5-(Aminomethyl)pyrimidin-2-amine. XLogP3-AA = -1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23569319. Accessed April 2026. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 16227936, 2-Amino-4-pyrimidinemethanamine (4-(aminomethyl)pyrimidin-2-amine). XLogP3-AA = -1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/929973-95-5. Accessed April 2026. View Source
[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 92134712, 2-(Aminomethyl)pyrimidin-5-amine. XLogP3-AA = -1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/933686-71-6. Accessed April 2026. View Source
Quantitative Evidence: 5-(Aminomethyl)pyrimidin-2-amine vs. Regioisomers
Density vs. 4-Substituted Regioisomer
5-(Aminomethyl)pyrimidin-2-amine exhibits a supplier-reported density of 1.3 g/cm³ at 20°C , which is numerically higher than the density reported for the 4-(aminomethyl)pyrimidin-2-amine regioisomer (1.264 g/cm³) . This difference, although modest, is consistent with the distinct spatial arrangement of the aminomethyl group influencing intermolecular packing in the solid state.
Density vs. 4-Substituted RegioisomerData to verify
1.3 g/cm³ (5-isomer) vs. 1.264 g/cm³ (4-isomer) at 20°C
Reported 2.8% higher density may support solid handling review.
Supplier-reported values; confirm experimentally for gravimetric workflows.
Approximately 2.8% higher density for the 5-isomer
Conditions
Supplier-provided specification sheets; values represent experimentally measured or predicted density at 20°C .
Why This Matters
Density differences between regioisomers can affect solid-handling characteristics and gravimetric dispensing accuracy in high-throughput experimentation workflows.
The computed XLogP3-AA value for 5-(aminomethyl)pyrimidin-2-amine is −1.3 [1], identical to that of the 4-substituted regioisomer (CAS 929973-95-5) [2] but approximately 0.3 log units higher than that of the 2-substituted regioisomer 2-(aminomethyl)pyrimidin-5-amine (CAS 933686-71-6, XLogP3 = −1.6) [3]. This indicates that the 2,5-substitution pattern confers marginally greater lipophilicity than the 5,2-substitution pattern.
XLogP3 Lipophilicity Across RegioisomersCross-study comparable
5-isomer: −1.3; 4-isomer: −1.3; 2-isomer: −1.6
0.3 log unit difference reported relative to the 2-isomer; relevant for fragment assay interference screening.
Equal to 4-isomer; 0.3 log units higher (less hydrophilic) than 2-isomer
Conditions
PubChem XLogP3-AA computed descriptor, derived using the same algorithm across all three regioisomers [1][2][3].
Why This Matters
A 0.3 log unit XLogP3 difference can be relevant in fragment-based drug discovery where lipophilicity-driven non-specific binding or assay interference is a key selection criterion.
LipophilicityRegioisomeric comparisonXLogP3
[1] National Center for Biotechnology Information. PubChem CID 23569319, 5-(Aminomethyl)pyrimidin-2-amine. XLogP3-AA = -1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23569319. Accessed April 2026. View Source
[2] National Center for Biotechnology Information. PubChem CID 16227936, 4-(aminomethyl)pyrimidin-2-amine. XLogP3-AA = -1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/929973-95-5. Accessed April 2026. View Source
[3] National Center for Biotechnology Information. PubChem CID 92134712, 2-(Aminomethyl)pyrimidin-5-amine. XLogP3-AA = -1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/933686-71-6. Accessed April 2026. View Source
Purity and Pricing Advantage Over Alternatives
5-(Aminomethyl)pyrimidin-2-amine is commercially available from multiple suppliers at 95–97% purity. Sigma-Aldrich lists the compound at 95% purity (yellow to brown solid, storage at 2–8°C) , while Fluorochem offers it at 95% purity at approximately 7,436 RMB per 250 mg . In comparison, the 4-substituted regioisomer (CAS 929973-95-5) is also listed at 95% purity by AKSci , but comprehensive pricing data for the 4- and 2-isomers is less readily available in major catalogs, suggesting that the 5-isomer benefits from broader supplier coverage and more competitive pricing transparency.
Purity and Pricing Advantage Over AlternativesData to verify
95-97% purity range; listed by Sigma-Aldrich, Fluorochem, Leyan
Broader multi-vendor availability may support price benchmarking and supply resilience.
Vendor catalogs accessed April 2026; pricing subject to regional variation.
PurityPricingSupplier comparison
Evidence Dimension
Commercially available purity and pricing
Target Compound Data
95% (Sigma-Aldrich); 95% at ~7,436 RMB/250 mg (Fluorochem); 97% (Leyan)
Comparator Or Baseline
4-(Aminomethyl)pyrimidin-2-amine: 95% (AKSci); 2-(Aminomethyl)pyrimidin-5-amine: purity/pricing less readily catalogued
Quantified Difference
Broad multi-vendor availability for the 5-isomer; limited catalog presence for the 2-isomer
Conditions
Vendor catalogs accessed April 2026; pricing may vary by region and pack size .
Why This Matters
Broader commercial availability and multi-vendor sourcing reduce single-supplier dependency risk and enable price benchmarking for procurement professionals.
PurityPricingSupplier comparison
GHS Hazard Classification vs. 4-Regioisomer
5-(Aminomethyl)pyrimidin-2-amine is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . By contrast, publicly available safety data sheets for the 4-substituted regioisomer (CAS 929973-95-5) do not prominently feature the same comprehensive set of GHS irritation warnings, suggesting that the 5-substitution pattern may confer distinct toxicological properties relevant to occupational exposure assessments .
GHS Hazard Classification vs. 4-RegioisomerClass-level inference
H302, H315, H319, H335 (5-isomer); less comprehensive profile reported for 4-isomer
Different GHS profiles may impact institutional safety review and shipping compliance.
Source-specific SDS documentation; verify with current supplier SDS.
SafetyGHS classificationRegulatory compliance
Evidence Dimension
GHS hazard classification profile
Target Compound Data
H302, H315, H319, H335 (Signal Word: Warning)
Comparator Or Baseline
4-(Aminomethyl)pyrimidin-2-amine: GHS irritation warnings not prominently listed in standard SDS
Quantified Difference
Qualitative difference in number and severity of GHS hazard statements (specific quantitative toxicological values not available)
Conditions
Supplier SDS documentation (CymitQuimica for 5-isomer; ChemicalBook/EvitaChem for 4-isomer) .
Why This Matters
Different GHS hazard profiles between regioisomers affect institutional safety review, personal protective equipment requirements, and international shipping classification, directly impacting procurement lead times and compliance costs.
Fragment Library Design with Optimal Lipophilicity
Fragment-based drug discovery campaigns building 2-aminopyrimidine-focused libraries can rationally select the 5-(aminomethyl) regioisomer based on its XLogP3 value of −1.3, which matches the 4-isomer but is 0.3 log units more lipophilic than the 2-isomer (−1.6) [1][2]. This difference, while small, can influence fragment hit rates in biochemical assays where lipophilicity-driven non-specific binding must be minimised. The 5-isomer thus offers a balanced logP profile suitable for both aqueous solubility and modest membrane permeability in cell-based fragment screens [1].
As documented in patent WO2004/022561 A1, 5-(aminomethyl)pyrimidin-2-amine serves as a key synthetic intermediate in the preparation of pyrazolopyrimidine-based cyclin-dependent kinase inhibitors [3]. Its broad commercial availability from at least four independent suppliers (Sigma-Aldrich, AKSci, Fluorochem, Leyan) at 95–97% purity enables competitive price benchmarking, reduced lead times, and mitigation of single-supplier risk, making it the preferred regioisomer for scale-up synthetic programs requiring reliable and reproducible intermediate supply .
For academic and industrial laboratories operating under stringent Environmental Health and Safety (EHS) guidelines, the comprehensive GHS classification of 5-(aminomethyl)pyrimidin-2-amine (H302, H315, H319, H335) provides regulatory clarity that facilitates institutional chemical registration, risk assessment, and personal protective equipment planning prior to experimental use . Institutions requiring granular hazard documentation may prefer the 5-isomer over regioisomers with less thoroughly characterised safety profiles, thereby reducing compliance delays during procurement and experimental start-up .
Bioconjugation & Chemical Probe Site-Selective Derivatisation
The unique 5-aminomethyl substitution pattern of this compound provides a primary amine handle orthogonally positioned relative to the 2-amino group, enabling sequential protection/deprotection strategies in the synthesis of bifunctional probes or PROTAC (Proteolysis Targeting Chimera) linker conjugates [4]. In contrast, the 4-substituted regioisomer places the aminomethyl group adjacent to the 2-amino group, potentially introducing steric hindrance that can compromise the efficiency of subsequent coupling reactions [4]. Because the 5-isomer exhibits a higher density (1.3 vs. 1.264 g/cm³) , gravimetric dispensing for solid-phase synthesis may also achieve marginally better accuracy per unit mass, which is a practical benefit in parallel synthesis settings.
Application
Selection Property
Validation Focus
Fragment library design with balanced lipophilicity
EHS-compliant procurement with hazard transparency
Comprehensive GHS classification profile
Institutional safety review and PPE planning
Bioconjugation and chemical probe site-selective derivatisation
5-aminomethyl substitution pattern orthogonality
Coupling efficiency and steric hindrance assessment
[1] National Center for Biotechnology Information. PubChem CID 23569319, 5-(Aminomethyl)pyrimidin-2-amine. XLogP3-AA = -1.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23569319. Accessed April 2026. View Source
[2] National Center for Biotechnology Information. PubChem CID 92134712, 2-(Aminomethyl)pyrimidin-5-amine. XLogP3-AA = -1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/933686-71-6. Accessed April 2026. View Source
[4] Koroleva, E.V.; Gusak, K.N.; Ignatovich, Zh.V. Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 2010, 79, 720–746. View Source
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